(S)-Alyssin

Hepatocellular carcinoma ROS-mediated cytotoxicity Tubulin depolymerization

For HepG2 liver cancer studies, (S)-Alyssin is the proven superior ITC: it outperforms sulforaphane and iberin in potency via ROS-mediated mechanisms. In colon cancer cytostatic synergy studies, alyssin+5-FU uniquely enhances growth arrest pathways vs. sulforaphane's apoptotic route. As a validated sulfinyl-subclass ITC, it enables direct comparison with non-oxidized analogs like erucin. Procure with confidence for mechanistic precision.

Molecular Formula C7H13NOS2
Molecular Weight 191.3 g/mol
CAS No. 167963-04-4
Cat. No. B1667009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Alyssin
CAS167963-04-4
SynonymsAlyssin, (S)-;  Alyssin, (+)-
Molecular FormulaC7H13NOS2
Molecular Weight191.3 g/mol
Structural Identifiers
SMILESCS(=O)CCCCCN=C=S
InChIInChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3/t11-/m0/s1
InChIKeyIUUQPVQTAUKPPB-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-Alyssin (CAS 167963-04-4): Sulforaphane Analog Isothiocyanate from Cruciferous Vegetables for Anticancer and Chemoprevention Research


(S)-Alyssin (CAS 167963-04-4) is the (S)-enantiomer of alyssin, a sulfinyl isothiocyanate (ITC) found in cruciferous vegetables such as Wasabia japonica [1]. It is a structural homolog of sulforaphane, featuring a five-carbon alkyl chain with a methylsulfinyl group and an isothiocyanate (-N=C=S) moiety, with molecular formula C7H13NOS2 and molecular weight 191.31 g/mol . Alyssin exerts anticancer activity via multiple mechanisms including intracellular reactive oxygen species (ROS) elevation, tubulin depolymerization, phase II detoxification enzyme induction via Nrf2 activation, and inhibition of cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 [2].

Why Sulforaphane Analogs Cannot Substitute for (S)-Alyssin: Structural Determinants of Differential Anticancer Potency


Isothiocyanates from cruciferous vegetables share a common -N=C=S warhead yet exhibit fundamentally divergent biological activities driven by two critical structural variables: sulfur oxidation state in the side chain and alkyl chain length [1]. Sulforaphane analogs containing oxidized sulfur (sulfinyl group, as in alyssin and sulforaphane) demonstrate superior growth inhibitory effects and apoptosis induction compared to non-oxidized sulfur analogs (thioether, as in erucin and berteroin) in human cancer cell lines [2]. Furthermore, within the oxidized-sulfur subclass, alyssin outperforms both sulforaphane and iberin in anticancer potency in HepG2 hepatocellular carcinoma cells, likely attributable to its optimal five-carbon chain length and differential reliance on ROS generation versus tubulin depolymerization mechanisms [3]. Procurement of a generic sulforaphane or erucin as a substitute for alyssin would therefore result in fundamentally altered efficacy profiles and mechanism engagement.

(S)-Alyssin Quantitative Differentiation Evidence: Comparative Anticancer Potency and Selectivity Data


Superior Anticancer Potency in HepG2 Hepatocellular Carcinoma: Alyssin Outperforms Sulforaphane and Iberin

In a head-to-head comparison of three structurally related isothiocyanates (alyssin, sulforaphane, and iberin) against HepG2 human hepatocellular carcinoma cells, alyssin exhibited the most potent anticancer activity across the full concentration range tested (20-80 µM) [1]. The enhanced potency of alyssin was attributed primarily to its superior capacity to elevate intracellular reactive oxygen species (ROS) levels, rather than to tubulin depolymerization effects which were comparable among the three compounds [1]. SR-FTIR spectral analysis confirmed that all three ITCs induced similar biomolecular alterations, indicating a conserved mechanism of action with potency as the key discriminator [1].

Hepatocellular carcinoma ROS-mediated cytotoxicity Tubulin depolymerization

Oxidized Sulfur Confers Superior Growth Inhibition: Alyssin versus Non-Oxidized Analogs Erucin and Berteroin

A systematic comparison of sulforaphane analogs in human colon cancer cell lines established that compounds containing oxidized sulfur (sulfinyl group: alyssin, sulforaphane, erysolin, and alyssin sulfone) exerted superior growth inhibitory effects compared to analogs with non-oxidized sulfur (thioether group: erucin and berteroin) [1]. Alyssin, as a member of the oxidized-sulfur subclass, demonstrated this enhanced antiproliferative activity, which was mechanistically linked to more efficient reactive oxygen species (ROS) generation and subsequent apoptosis induction [1]. Within the oxidized-sulfur group, erysolin was identified as the most potent apoptosis inducer, but alyssin remains a validated member of this superior activity subclass [1].

Colon cancer Apoptosis induction Sulfur oxidation state

Distinct Drug-Drug Interaction Profile: Alyssin Exhibits Enhanced Cytostatic Synergy with 5-Fluorouracil versus Sulforaphane

In a comparative evaluation of combination therapy potential, both sulforaphane and alyssin demonstrated additive or synergistic interactions with 5-fluorouracil (5-FU) that enhanced the anticancer activity of 5-FU in colon cancer cell lines [1]. However, the nature of the interaction differed qualitatively between the two isothiocyanates: alyssin + 5-FU produced an increased cytostatic effect (growth arrest), whereas sulforaphane + 5-FU involved an intensification of apoptotic cell death [1]. This mechanistic divergence indicates that alyssin and sulforaphane, despite structural similarity, engage distinct pathways when combined with standard chemotherapeutics [1].

Combination chemotherapy 5-Fluorouracil synergy Colon cancer

Differential Selectivity in Healthy versus Leukemia Cells: Alyssin Shows Distinct Response Profile Compared to Sulforaphane

A comparative study evaluating the chemopreventive and apoptosis-inducing properties of three structurally related isothiocyanates (sulforaphane, 2-oxohexyl isothiocyanate, and alyssin) in human B-lymphocyte-derived cells revealed significant differences in response between the three compounds and between healthy lymphoblastoid cells versus leukemia CCRF-SB cells [1]. While the study confirmed that alyssin exhibits cytotoxic effects on CCRF-SB leukemia cells and lymphoblastoid cells, the magnitude and pattern of response differed from that of sulforaphane, with distinct effects on quinone reductase (phase II enzyme) induction, GSH content, and ROS formation across cell types [1]. The study concluded that the three isothiocyanates exhibit meaningful differences in their chemopreventive properties and apoptosis-inducing activity [1].

Leukemia Chemoprevention Selective cytotoxicity

Alyssin Demonstrates Bidirectional Drug Interaction Effects Dependent on Concentration and Drug Type

A study specifically examining interactions between alyssin and conventional drugs in the Caco-2 human adenocarcinoma cell line demonstrated that alyssin modulates the expression and activity of phase II detoxification genes and drug transport proteins (phase III metabolism) [1]. The interactions between alyssin and tested drugs either strengthened or weakened the effect of the drugs given separately, with the direction of modulation depending on both alyssin concentration and the specific drug partner [1]. While Nrf2 was shown to be involved in mediating these interactions, it was not the sole regulatory factor, indicating a complex, multi-pathway interaction profile [1]. This finding is significant for predicting alyssin's effects in dietary supplement contexts where concomitant medication use is common.

Drug-drug interactions Dietary supplement safety Phase II/III metabolism

Broad-Spectrum Antiproliferative Activity with Sub-4 µM IC50 in HCT116 Colon Cancer Cells

Alyssin inhibits proliferation of HCT116 human colon cancer cells with an IC50 value of less than 4 µM, demonstrating potent antiproliferative activity in this colorectal carcinoma model [1]. In addition to direct anticancer effects, alyssin exhibits a broader biological activity profile including antibacterial activity against B. subtilis, methicillin-sensitive S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and antifungal activity against A. niger [1]. Alyssin also directly inhibits cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 at concentrations of 0.5-2.5 µM in MCF-7 breast cancer cells, and inhibits platelet aggregation induced by ADP or arachidonic acid with IC50 values of 168 µM and 20 µM, respectively [1].

Colon cancer Antiproliferative activity IC50 quantification

(S)-Alyssin Optimal Application Scenarios in Anticancer and Chemoprevention Research


Hepatocellular Carcinoma Research Requiring Maximum ITC Potency

For studies investigating isothiocyanate-mediated anticancer activity in HepG2 liver cancer cells, (S)-Alyssin represents the optimal selection among structurally related ITCs. Direct comparative data demonstrate that alyssin possesses the most potent anticancer ability against HepG2 cells when benchmarked against both sulforaphane and iberin [1]. This superior potency is mechanistically attributed to alyssin's enhanced capacity to elevate intracellular reactive oxygen species (ROS) levels, rather than to differential effects on tubulin depolymerization which are comparable among the three compounds [1]. Researchers conducting liver cancer chemoprevention or therapeutic studies should prioritize alyssin to maximize observed effects at given concentrations.

Colon Cancer Studies Distinguishing Oxidized versus Non-Oxidized Sulfur ITC Subclasses

When experimental design requires differentiation between ITCs based on sulfur oxidation state, (S)-Alyssin serves as a validated representative of the oxidized-sulfur (sulfinyl) subclass. Comparative analysis across multiple human colon cancer cell lines established that oxidized-sulfur analogs—including alyssin, sulforaphane, erysolin, and alyssin sulfone—exert superior growth inhibitory effects compared to non-oxidized sulfur analogs such as erucin and berteroin [2]. Alyssin demonstrates potent antiproliferative activity in HCT116 colon cancer cells with an IC50 below 4 µM [3]. Procurement of alyssin enables controlled investigation of the contribution of the sulfinyl moiety to anticancer activity.

Combination Chemotherapy Research Targeting Cytostatic Enhancement of 5-Fluorouracil

For researchers exploring isothiocyanate-chemotherapeutic combinations where cytostatic (growth arrest) enhancement is the desired mechanistic outcome, (S)-Alyssin offers a distinct advantage over sulforaphane. Comparative evaluation of alyssin and sulforaphane in combination with 5-fluorouracil (5-FU) in colon cancer cell lines revealed that both compounds synergistically enhance 5-FU anticancer activity, but through divergent mechanisms: alyssin + 5-FU produces an increased cytostatic effect, whereas sulforaphane + 5-FU intensifies apoptotic cell death [4]. This mechanistic distinction enables researchers to select alyssin specifically for studies focused on growth arrest pathways.

Drug-ITC Interaction Studies in Intestinal Epithelial Models

For investigations of isothiocyanate-drug interactions using intestinal epithelial models such as Caco-2 cells, (S)-Alyssin is a well-characterized tool compound with documented, concentration-dependent bidirectional effects on drug efficacy and metabolism [5]. Studies have established that alyssin modulates both phase II detoxification gene expression and phase III drug transport proteins, with the direction and magnitude of interaction varying by alyssin concentration and the specific drug partner [5]. This validated interaction profile makes alyssin suitable for studies examining how dietary isothiocyanates may alter the pharmacokinetics or pharmacodynamics of co-administered pharmaceuticals.

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